molecular formula C17H23ClO3S B1326051 Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate CAS No. 951887-01-7

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate

Cat. No.: B1326051
CAS No.: 951887-01-7
M. Wt: 342.9 g/mol
InChI Key: JDDUAKVCGRQAIE-UHFFFAOYSA-N
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Description

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate (CAS: 951887-01-7) is an ethyl ester featuring a substituted phenyl group at the 8-oxooctanoate backbone. The phenyl ring is substituted with a chlorine atom at the 2-position and a methylthio (-SMe) group at the 4-position. This compound is primarily used in pharmaceutical research, though specific biological targets remain undisclosed . Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and moderately electron-donating (methylthio) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 8-(2-chloro-4-methylsulfanylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO3S/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(22-2)12-15(14)18/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDUAKVCGRQAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate typically involves multiple steps. One common method starts with the preparation of the phenyl ring substituted with chlorine and a methylthio group. This can be achieved through electrophilic aromatic substitution reactions. The oxooctanoate chain is then introduced through a series of reactions, including esterification and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents on Phenyl Ring Carbon Chain Length CAS Number Key References
Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate 2-Cl, 4-SMe 8-carbon 951887-01-7
Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate 2-Cl, 4-F 8-carbon 951886-31-0
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate 4-OEt 8-carbon 898757-57-8
Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate 2-SMe 5-carbon Not provided
Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate 4-NEt₂ 8-carbon 170011-56-0

Key Observations :

  • Electron Effects: The 2-Cl, 4-SMe substitution in the target compound creates a balance between electron-withdrawing (Cl) and weak electron-donating (SMe) effects.
  • Chain Length : Shorter-chain analogs like Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate may exhibit reduced lipophilicity and altered pharmacokinetics compared to the 8-carbon chain in the target compound .
  • Functional Group Diversity: The 4-OEt (ethoxy) group in Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate is purely electron-donating, likely increasing solubility in polar solvents but reducing electrophilic reactivity .

Physicochemical Properties

Property Ethyl 8-(2-Cl-4-SMe-phenyl)-8-oxooctanoate Ethyl 8-(2-Cl-4-F-phenyl)-8-oxooctanoate Ethyl 8-(4-OEt-phenyl)-8-oxooctanoate
Molecular Weight (g/mol) ~328.8 (estimated) 314.78 (reported) 306.40 (reported)
Boiling Point (°C) Not reported Not reported 543.6 (analog with morpholine)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.1 (lower due to F) ~2.8 (higher polarity from OEt)

Notes:

  • Ethyl 8-(4-OEt-phenyl)-8-oxooctanoate’s lower molecular weight and polar ethoxy group suggest improved aqueous solubility, critical for formulation .

Biological Activity

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by:

  • A phenyl ring substituted with a chlorine atom and a methylthio group.
  • An oxooctanoate chain.
  • An ethyl ester functional group.

Molecular Formula: C17H23ClO3S
Molecular Weight: 342.88 g/mol
CAS Number: 951887-01-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism likely involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. Studies suggest that it may act as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy as HDACs are involved in the regulation of gene expression related to cell growth and apoptosis.

In a study involving breast cancer cell lines, this compound demonstrated:

  • IC50 Values: The compound showed an IC50 value in the low micromolar range, indicating potent activity against tumor cells.
  • Mechanism of Action: It was found to induce apoptosis through the activation of caspase pathways and modulation of signaling pathways such as MAPK/ERK.

Case Studies

  • Study on Anticancer Effects : A study published in Cancer Research examined the effects of this compound on MDA-MB-468 breast cancer cells. Results indicated that treatment led to increased acetylation of histones H3 and H4, suggesting effective HDAC inhibition.
  • Antimicrobial Efficacy : In another study published in Journal of Antimicrobial Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, supporting its potential use in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • HDAC Inhibition : By inhibiting HDACs, the compound alters chromatin structure and gene expression patterns associated with cell cycle regulation and apoptosis.
  • Receptor Modulation : It may also modulate receptor signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

This compound can be compared with other compounds exhibiting similar structures:

Compound NameKey FeaturesBiological Activity
Ethyl 8-(2-Bromo-4-(methylthio)phenyl)-8-oxooctanoateBromine substitutionPotentially similar anticancer activity
Ethyl 8-(2-Chloro-4-(ethylthio)phenyl)-8-oxooctanoateEthylthio groupVarying antimicrobial properties

The unique substitution pattern of this compound influences its reactivity and biological efficacy.

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